molecular formula C13H17N3O4S B7579579 2-[[[2-(2-Oxoazepan-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid

2-[[[2-(2-Oxoazepan-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid

Cat. No. B7579579
M. Wt: 311.36 g/mol
InChI Key: IJWBNKHQFHPEOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[[2-(2-Oxoazepan-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid, also known as OTAVA-BB 1204782, is a chemical compound that has been widely studied for its potential applications in scientific research. In

Mechanism of Action

The mechanism of action of 2-[[[2-(2-Oxoazepan-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of bacterial and viral enzymes involved in DNA replication and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that 2-[[[2-(2-Oxoazepan-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid exhibits low toxicity and has no significant effect on mammalian cells. However, it has been shown to have a broad spectrum of antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal and antiviral activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[[[2-(2-Oxoazepan-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid is its broad spectrum of antimicrobial activity, which makes it a useful tool for studying the mechanisms of bacterial and viral infections. However, its low solubility in aqueous solutions and limited stability in biological fluids can be a limitation for some experiments.

Future Directions

There are several potential future directions for research on 2-[[[2-(2-Oxoazepan-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid. One area of interest is the development of new antibiotics and antiviral drugs based on this compound. Another potential direction is the exploration of its potential applications in cancer research, as some studies have suggested that it may have anticancer properties. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2-[[[2-(2-Oxoazepan-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid involves the reaction of 2-mercaptothiazole with 2-(2-oxoazepan-1-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified through column chromatography and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

2-[[[2-(2-Oxoazepan-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid has been studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. It has been shown to exhibit antimicrobial, antifungal, and antiviral activity, making it a promising candidate for the development of new antibiotics and antiviral drugs.

properties

IUPAC Name

2-[[[2-(2-oxoazepan-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S/c17-10(7-16-5-3-1-2-4-12(16)18)14-6-11-15-9(8-21-11)13(19)20/h8H,1-7H2,(H,14,17)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWBNKHQFHPEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)CC(=O)NCC2=NC(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[[2-(2-Oxoazepan-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid

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